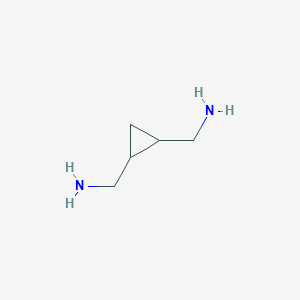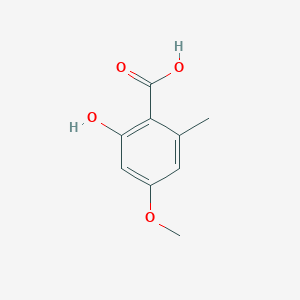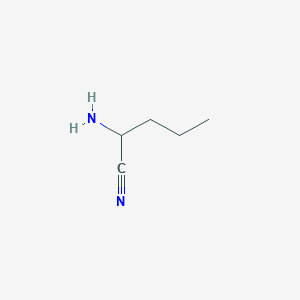
2-Aminopentanenitrile
Descripción general
Descripción
2-Aminopentanenitrile is a nitrile that is pentanenitrile in which one of the α-hydrogens is replaced by an amino group . It has a molecular formula of C5H10N2 and an average mass of 98.146 Da .
Molecular Structure Analysis
The molecular structure of 2-Aminopentanenitrile consists of a pentanenitrile backbone with an amino group replacing one of the α-hydrogens . The molecular formula is C5H10N2 .Physical And Chemical Properties Analysis
2-Aminopentanenitrile has a molecular weight of 98.15 . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Chemical Synthesis and Drug Development
- Synthetic Building Blocks: Compounds similar to 2-Aminopentanenitrile often serve as critical intermediaries in the synthesis of complex molecules. For instance, amino-1,2,4-triazoles are essential raw materials in fine organic synthesis, utilized in the production of pharmaceuticals, dyes, and high-energy materials (Nazarov et al., 2021).
- Drug Development: Amino acids and their derivatives, including those structurally related to 2-Aminopentanenitrile, are foundational in developing pharmacologically active compounds. The versatility of these building blocks facilitates the creation of drugs with diverse therapeutic properties, from antimicrobial to anti-inflammatory activities (Dinu & Apetrei, 2022).
Advanced Materials
- Polymeric Materials: The structural features of 2-Aminopentanenitrile may make it suitable for developing polymers with specific characteristics, such as biodegradability or biocompatibility. Highly branched polymers based on poly(amino acid)s, for example, have shown promise in biomedical applications, including drug delivery systems and as antiviral agents (Thompson & Scholz, 2021).
Catalysis and Green Chemistry
- Catalytic Processes: Compounds with functional groups present in 2-Aminopentanenitrile can act as ligands or catalysts in various chemical reactions. This includes facilitating the selective hydrogenation of furfural and its derivatives to valuable chemicals like pentanediol, highlighting the role of such compounds in sustainable chemistry practices (Tan et al., 2021).
Safety and Hazards
2-Aminopentanenitrile hydrochloride has several hazard statements including H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .
Propiedades
IUPAC Name |
2-aminopentanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c1-2-3-5(7)4-6/h5H,2-3,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMBPYXLPIWSFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminopentanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(6R,7R)-benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B3329215.png)
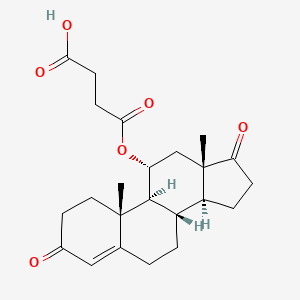
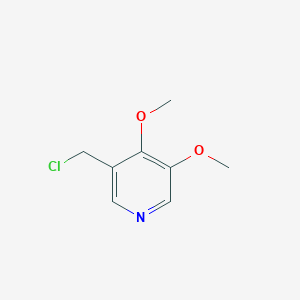



![4-methoxy-9H-pyrido[3,4-b]indole](/img/structure/B3329251.png)

